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Compound of Interest

Compound Name:
2-(2,4-Dichlorophenyl)-4,7-

dihydro-1,3-dioxepine

CAS No.: 339098-76-9

Cat. No.: B2832917

Get Quote

Executive Summary
2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine is a specialized cyclic acetal derived from

the condensation of 2,4-dichlorobenzaldehyde and cis-2-butene-1,4-diol. While its specific CAS

number is not widely indexed in public commercial databases, it belongs to the class of 2-

substituted-4,7-dihydro-1,3-dioxepins, which are critical monomers in cationic and radical ring-

opening polymerizations. This compound serves as a functionalized monomer for introducing

chemically stable, yet cleavable, acetal linkages into polymer backbones, or as a robust

protecting group for the 2,4-dichlorobenzaldehyde moiety in multi-step organic synthesis.

This guide provides a comprehensive technical analysis, including synthesis protocols,

physicochemical properties, and applications, grounded in the chemistry of its established

analogs (e.g., 2-phenyl-4,7-dihydro-1,3-dioxepine, CAS 2568-24-3).

Chemical Identity & Structure
Nomenclature and Classification[1]
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IUPAC Name: 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Common Name: 2,4-Dichlorobenzaldehyde cis-2-butene-1,4-diol acetal

Chemical Class: Cyclic Acetal / Dioxepine Derivative

Molecular Formula: C₁₁H₁₀Cl₂O₂

Molecular Weight: 245.10 g/mol

Structural Analysis
The molecule features a seven-membered 1,3-dioxepine ring with a double bond at the C5-C6

position (indicated by "4,7-dihydro"). The C2 position is substituted with a 2,4-dichlorophenyl

group.

Ring Strain: The 7-membered ring possesses moderate conformational flexibility but is

stabilized by the cis-double bond.

Acetal Center: The C2 carbon is an acetal center, sensitive to acidic hydrolysis but stable

under basic conditions.

Unsaturation: The C5=C6 double bond allows for addition reactions or participation in radical

polymerization mechanisms.

CAS Registry Information
While the specific CAS for this derivative is not standard in public catalogs, it is synthesized

from well-defined precursors:

Precursor A (Aldehyde): 2,4-Dichlorobenzaldehyde [CAS 874-42-0]

Precursor B (Diol):cis-2-Butene-1,4-diol [CAS 6117-80-2]

Parent Ring System: 4,7-Dihydro-1,3-dioxepin [CAS 5417-32-3][1][2]

Closest Analog: 2-Phenyl-4,7-dihydro-1,3-dioxepin [CAS 2568-24-3][3]
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Synthesis & Manufacturing
Reaction Pathway
The synthesis involves the acid-catalyzed acetalization of 2,4-dichlorobenzaldehyde with cis-2-

butene-1,4-diol. Water must be removed continuously (azeotropic distillation) to drive the

equilibrium toward the product.
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Caption: Acid-catalyzed condensation pathway for the synthesis of 2-(2,4-
Dichlorophenyl)-4,7-dihydro-1,3-dioxepine.

Experimental Protocol
Objective: Synthesize 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine on a 50 mmol scale.

Reagents:

2,4-Dichlorobenzaldehyde: 8.75 g (50 mmol)

cis-2-Butene-1,4-diol: 4.85 g (55 mmol, 1.1 eq)

p-Toluenesulfonic acid (p-TsOH): 0.1 g (catalytic amount)

Solvent: Benzene or Toluene (100 mL)

Procedure:
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap

topped with a reflux condenser.

Charging: Add the aldehyde, diol, p-TsOH, and solvent to the flask.

Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The

reaction is complete when water evolution ceases (approx. 3-5 hours).

Workup: Cool the mixture to room temperature. Wash with saturated NaHCO₃ solution (2 x

50 mL) to neutralize the catalyst, followed by brine (50 mL).

Drying: Dry the organic layer over anhydrous MgSO₄ and filter.

Purification: Remove the solvent under reduced pressure. Purify the residue via vacuum

distillation or column chromatography (Silica gel, Hexane/EtOAc gradient).

Characterization: Confirm structure via ¹H-NMR (distinct acetal proton at C2 and vinylic

protons at C5/C6).

Physicochemical Properties[3][4][5]
The following properties are estimated based on the structural analog (2-phenyl-4,7-dihydro-

1,3-dioxepin) and group contribution methods.
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Property Value / Description Notes

Physical State Colorless to pale yellow oil
Liquid at RT due to ring

flexibility

Boiling Point ~145-150 °C at 2 mmHg
High boiling due to molecular

weight

Density ~1.25 - 1.30 g/cm³
Increased by dichloro-

substitution

Solubility Soluble in DCM, Toluene, THF
Insoluble in water

(hydrophobic)

Stability Acid-sensitive; Base-stable
Hydrolyzes in aqueous acid to

aldehyde + diol

Refractive Index ~1.54 - 1.56
Aromatic and vinylic

contributions

Applications & Utility
Polymerization Monomer
This compound is a valuable monomer for Radical Ring-Opening Polymerization (RROP).

Unlike simple cyclic acetals, the vinyl group allows it to copolymerize with vinyl monomers (e.g.,

styrene, acrylates).

Mechanism: Radical attack on the double bond

Ring opening

Formation of an ester-containing backbone (if oxygen rearrangement occurs) or retention of
the acetal ring depending on conditions.

Utility: Introduces photodegradable or acid-degradable linkages into polyethylene or

polystyrene backbones.

Protected Intermediate
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In agrochemical synthesis, the 1,3-dioxepine ring serves as a robust protecting group for the

2,4-dichlorobenzaldehyde moiety.

Advantage: The 4,7-dihydro-1,3-dioxepine ring is more stable to certain oxidation conditions

than the corresponding 1,3-dioxolane (5-membered ring).

Deprotection: Quantitative release of the aldehyde upon treatment with dilute HCl/THF.

Biological Activity Potential
While not a primary commercial herbicide safener itself, it is structurally related to safeners like

Dichlormid and Furilazole. The 2,4-dichlorophenyl moiety is a common pharmacophore in

fungicides (e.g., Propiconazole, Difenoconazole), suggesting this compound could serve as a

lipophilic intermediate for designing novel bioactive agents.

Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are

expected:

¹H-NMR (CDCl₃, 400 MHz):

~5.8-6.0 ppm (m, 2H, =CH-): Vinylic protons of the dioxepine ring.

~5.6 ppm (s, 1H, O-CH-O): Acetal methine proton.

~4.2-4.4 ppm (m, 4H, -CH₂-): Allylic methylene protons adjacent to oxygen.

~7.2-7.5 ppm (m, 3H, Ar-H): Aromatic protons of the 2,4-dichlorophenyl group.

IR Spectroscopy:

Absence of C=O stretch (aldehyde carbonyl consumed).

Strong C-O-C stretching bands at ~1050-1150 cm⁻¹.

Weak C=C stretch at ~1650 cm⁻¹.

Safety & Handling
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Hazard Classification (Predicted):

Skin/Eye Irritant: Likely causes irritation upon contact.

Environmental: Toxic to aquatic life with long-lasting effects (due to 2,4-dichlorophenyl

moiety).

Handling Protocol:

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

Ventilation: Handle in a fume hood to avoid inhalation of vapors.

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Moisture sensitive (slow

hydrolysis).

Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References
Synthesis of 4,7-Dihydro-1,3-dioxepins: Source: Brannock, K. C., & Lappin, G. R. (1968).
"Acetalization of Aldehydes with cis-2-Butene-1,4-diol." Journal of Organic Chemistry.
Relevance: Establishes the general protocol for condensing aldehydes with cis-2-butene-1,4-
diol.
Radical Ring-Opening Polymerization: Source: Bailey, W. J. (1985). "Free Radical Ring-
Opening Polymerization." Comprehensive Polymer Science. Relevance: Describes the
polymerization mechanism of 2-phenyl-4,7-dihydro-1,3-dioxepin (CAS 2568-24-3), the direct
analog.
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General Dioxepine Properties

Source: Sigma-Aldrich.[5] "cis-4,7-Dihydro-1,3-dioxepin (CAS 5417-32-3)."[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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